molecular formula C20H24N2O5S B2852994 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922133-51-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2852994
CAS No.: 922133-51-5
M. Wt: 404.48
InChI Key: VSHOHKQUXONAHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of a compound involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases.

Scientific Research Applications

Photodynamic Therapy Applications

  • The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, suggests significant potential for photodynamic therapy, particularly in cancer treatment. These compounds, characterized by their good fluorescence properties and high singlet oxygen quantum yield, indicate the utility of benzenesulfonamide derivatives in developing Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

  • Schiff bases of Sulfa drugs and their metal complexes, including those with benzenesulfonamide structures, have shown antimicrobial activity and inhibition effects on carbonic anhydrase enzymes. This research demonstrates the potential of benzenesulfonamide derivatives in developing antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).

Anticancer Activity

  • Certain benzenesulfonamide derivatives have been identified as potential anticancer agents. For instance, quinazoline derivatives synthesized from benzene sulfonamide have been evaluated for their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing significant activity against cancer cell lines (Ur Rahman et al., 2014).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-12-8-17(26-5)18(9-13(12)2)28(24,25)22-14-6-7-16-15(10-14)21-19(23)20(3,4)11-27-16/h6-10,22H,11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHOHKQUXONAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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